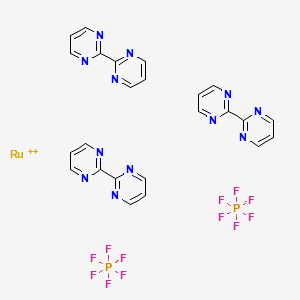Ru(bpm)3(PF6)2
CAS No.:
Cat. No.: VC20491140
Molecular Formula: C24H18F12N12P2Ru
Molecular Weight: 865.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H18F12N12P2Ru |
|---|---|
| Molecular Weight | 865.5 g/mol |
| IUPAC Name | 2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
| Standard InChI | InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |
| Standard InChI Key | WGCZQVVEQALTTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Introduction
Chemical Identity and Synthesis
Molecular Composition and Structural Features
Ru(bpm)₃(PF₆)₂ has the molecular formula C₂₄H₁₈F₆N₁₂PRu⁺ and a molecular weight of 720.53 g/mol . The complex adopts an octahedral geometry, with the Ru(II) center coordinated to three bidentate bipyrimidine ligands. The bipyrimidine ligands provide strong σ-donor and π-acceptor capabilities, stabilizing the Ru(II) oxidation state while enabling efficient metal-to-ligand charge transfer (MLCT) transitions . The hexafluorophosphate (PF₆⁻) counterions enhance solubility in polar organic solvents such as acetonitrile and dimethylformamide .
Synthesis and Stability
The synthesis typically involves refluxing ruthenium(III) chloride hydrate with bipyrimidine ligands in ethylene glycol, followed by precipitation with ammonium hexafluorophosphate . Purification via recrystallization yields a stable orange-red solid. The compound exhibits long-term stability when stored at -20°C in the dark, with no significant decomposition observed over one year . Key synthetic details include:
Structural and Electronic Properties
Ground-State Electronic Configuration
Cyclic voltammetry (CV) studies reveal two redox processes for Ru(bpm)₃(PF₆)₂ :
-
Anodic Region: A quasi-reversible Ru(II)/Ru(IV) oxidation at +1.25 V vs. NHE, attributed to the formation of a Ru(IV)-oxo species via proton-coupled electron transfer (PCET).
-
Cathodic Region: A reversible bpm/bpmH₂ reduction at -0.85 V vs. NHE, involving ligand-centered PCET .
The ligand field splitting energy (Δ₀) of Ru(bpm)₃²⁺ is higher than that of tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), due to the stronger π-accepting nature of bipyrimidine . This results in a larger HOMO-LUMO gap and redshifted MLCT transitions compared to [Ru(bpy)₃]²⁺ .
Spectroscopic Characterization
The electronic absorption spectrum of Ru(bpm)₃(PF₆)₂ in acetonitrile exhibits two dominant bands :
-
UV Region: A ligand-centered (LC) π→π* transition at 285 nm (ε ≈ 1.5 × 10⁴ M⁻¹ cm⁻¹).
-
Visible Region: A broad MLCT band centered at 455 nm (ε ≈ 1.2 × 10⁴ M⁻¹ cm⁻¹), assigned to Ru(dπ)→bpm(π*) transitions .
Photophysical and Electrochemical Behavior
Excited-State Dynamics
Upon photoexcitation at 450 nm, Ru(bpm)₃²⁺ populates a singlet MLCT (¹MLCT) state, which undergoes rapid intersystem crossing (ISC) to a triplet MLCT (³MLCT) state within 100 fs . The ³MLCT state exhibits a room-temperature lifetime of 65 ps in aqueous solution, significantly shorter than [Ru(bpy)₃]²⁺ (τ ≈ 1 μs) . This short lifetime arises from non-radiative decay pathways facilitated by hydrogen bonding between the bpm ligands and solvent molecules .
pH-Dependent Photophysics
Applications in Photocatalysis
Aerobic Oxidation and Cycloaddition Reactions
Ru(bpm)₃(PF₆)₂ serves as a photocatalyst for:
-
Aerobic Oxidations: Facilitating the oxidation of aliphatic amines to imines under visible light .
-
[2+2+2] Cycloadditions: Enabling the synthesis of endoperoxides via triplet energy transfer .
Electrocatalytic CO₂ Reduction
In electrochemical studies, Ru(bpm)₃²⁺ demonstrates selective CO₂ reduction to formate at -1.2 V vs. NHE, with a Faradaic efficiency of 78% . The bipyrimidine ligands stabilize the Ru(IV)-oxo intermediate, enhancing catalytic turnover .
Comparative Analysis with Analogous Complexes
Ru(bpm)₃²⁺ vs. [Ru(bpy)₃]²⁺
| Property | Ru(bpm)₃²⁺ | [Ru(bpy)₃]²⁺ | Source |
|---|---|---|---|
| MLCT λmax | 455 nm | 450 nm | |
| Excited-State Lifetime | 65 ps | 1 μs | |
| Redox Potential (E₁/₂) | +1.25 V (Ru²⁺/Ru⁴⁺) | +1.00 V (Ru²⁺/Ru³⁺) | |
| Quantum Yield (Φ) | 0.003 | 0.042 |
Ru(bpm)₃²⁺ vs. [Ru(bpz)₃]²⁺
Ru(bpm)₃(PF₆)₂ represents a versatile photoredox catalyst with tunable electronic properties and robust stability. Its short excited-state lifetime limits applications in long-lived photochemical processes but makes it ideal for rapid catalytic cycles. Future research should explore:
-
Ligand Modification: Introducing electron-withdrawing groups to modulate redox potentials.
-
Hybrid Materials: Embedding Ru(bpm)₃²⁺ in MOFs or polymers to enhance photocatalytic efficiency.
-
Mechanistic Studies: Elucidating the role of solvent dynamics in PCET processes using ultrafast spectroscopy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume